molecular formula C10H13ClN4O B14651694 N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide CAS No. 40067-41-2

N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide

Cat. No.: B14651694
CAS No.: 40067-41-2
M. Wt: 240.69 g/mol
InChI Key: FZWKJECFULLCEC-UHFFFAOYSA-N
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Description

N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is a chemical compound with a molecular formula of C11H14ClN5O. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a chlorine atom at the 6-position, along with a cyclopentyl group attached to the formamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Chlorination: The pyrimidine ring is then chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride (POCl3).

    Amination: The chlorinated pyrimidine is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position.

    Formylation: The amino-chloropyrimidine is then reacted with formic acid or a formylating agent to introduce the formamide group.

    Cyclopentylation: Finally, the formamide derivative is reacted with cyclopentylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like thiols, amines, alkoxides, in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-chloropyrimidin-5-yl)formamide
  • N-(4-amino-6-chloropyrimidin-5-yl)-N-methylformamide
  • N-(4-amino-6-chloropyrimidin-5-yl)-N-ethylformamide

Uniqueness

N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

CAS No.

40067-41-2

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

N-(4-amino-6-chloropyrimidin-5-yl)-N-cyclopentylformamide

InChI

InChI=1S/C10H13ClN4O/c11-9-8(10(12)14-5-13-9)15(6-16)7-3-1-2-4-7/h5-7H,1-4H2,(H2,12,13,14)

InChI Key

FZWKJECFULLCEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C=O)C2=C(N=CN=C2Cl)N

Origin of Product

United States

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